N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a bipyridine moiety and a benzofuran ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine and benzofuran intermediatesThe final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines. Substitution reactions can yield a variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. In coordination chemistry, the bipyridine moiety acts as a chelating ligand, binding to metal ions and forming stable complexes. These complexes can catalyze various chemical reactions by facilitating electron transfer processes .
In biological systems, the compound may interact with proteins or nucleic acids, altering their structure and function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide can be compared with other bipyridine derivatives, such as:
2,2’-bipyridine: Known for its strong coordination with metal ions, used in the synthesis of metal-organic frameworks and as a ligand in homogeneous catalysis.
4,4’-bipyridine: Used in the development of supramolecular structures and as a building block in the synthesis of extended viologens.
3,3’-bipyridine:
The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide lies in its combination of the bipyridine and benzofuran moieties, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
7-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-4-2-3-16-12-19(27-20(16)18)21(25)24-13-14-5-10-23-17(11-14)15-6-8-22-9-7-15/h2-12H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSXAZPXZVIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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